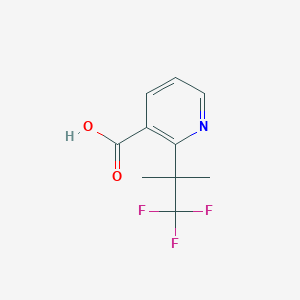

![molecular formula C99H126N20O25S2 B14797967 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Liblomycin is a novel lipophilic analog of bleomycin, a glycopeptide antibiotic. It has been developed to enhance the antitumor efficacy while reducing the pulmonary toxicity associated with bleomycin . Liblomycin has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of various tumor cells .

Métodos De Preparación

Liblomycin is synthesized through a series of chemical reactions that modify the structure of bleomycin to enhance its lipophilicity. The industrial production of liblomycin involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .

Análisis De Reacciones Químicas

Liblomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are modified liblomycin molecules with enhanced antitumor properties .

Aplicaciones Científicas De Investigación

In chemistry, it is used as a model compound to study the effects of lipophilicity on the antitumor activity of glycopeptide antibiotics . In biology, liblomycin is used to investigate the mechanisms of DNA cleavage and repair in tumor cells . In medicine, liblomycin is being evaluated for its potential to treat various types of cancer, including head and neck squamous carcinoma, lymphomas, and testicular tumors . In industry, liblomycin is used in the development of new antitumor drugs with improved efficacy and reduced toxicity .

Mecanismo De Acción

Liblomycin exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA) in tumor cells . The compound binds to guanosine-cytosine-rich portions of DNA, causing strand scission and inhibiting DNA replication . This leads to the accumulation of DNA damage and ultimately results in cell death . The molecular targets of liblomycin include DNA and various enzymes involved in DNA repair and replication .

Comparación Con Compuestos Similares

Liblomycin is compared with other similar compounds, such as bleomycin and tallysomycin S10b . While bleomycin and tallysomycin S10b are effective antitumor agents, they are associated with significant pulmonary toxicity . In contrast, liblomycin has been shown to have reduced pulmonary toxicity while maintaining potent antitumor activity . This makes liblomycin a unique and promising candidate for further development as an antitumor drug .

Propiedades

Fórmula molecular |

C99H126N20O25S2 |

|---|---|

Peso molecular |

2060.3 g/mol |

Nombre IUPAC |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C99H126N20O25S2/c1-53-77(113-90(116-88(53)102)64(41-74(101)123)108-42-63(100)89(103)129)94(133)115-79(85(65-43-105-52-109-65)142-98-87(83(127)81(125)72(44-120)141-98)143-97-84(128)86(144-99(104)135)82(126)73(45-121)140-97)95(134)110-55(3)80(124)54(2)91(130)114-78(56(4)122)93(132)107-36-33-75-111-67(51-145-75)96-112-66(50-146-96)92(131)106-35-20-37-117(5)38-34-76(118(6)61-29-31-68(136-46-57-21-12-8-13-22-57)70(39-61)138-48-59-25-16-10-17-26-59)119(7)62-30-32-69(137-47-58-23-14-9-15-24-58)71(40-62)139-49-60-27-18-11-19-28-60/h8-19,21-32,39-40,43,50-52,54-56,63-64,72-73,76,78-87,97-98,108,120-122,124-128H,20,33-38,41-42,44-49,100H2,1-7H3,(H2,101,123)(H2,103,129)(H2,104,135)(H,105,109)(H,106,131)(H,107,132)(H,110,134)(H,114,130)(H,115,133)(H2,102,113,116) |

Clave InChI |

DQQFWMYKDDMPMQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CNC=N2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN(C)CCC(N(C)C7=CC(=C(C=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)N(C)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)

![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

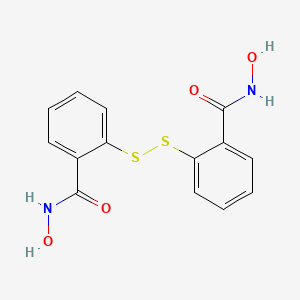

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)

![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)

![4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine](/img/structure/B14797956.png)

![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)